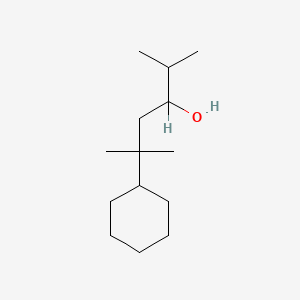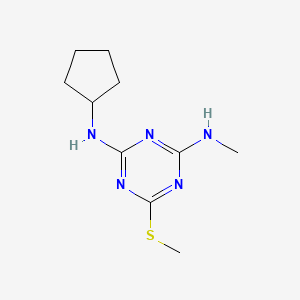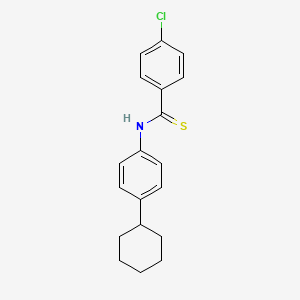
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-: is a chemical compound with the molecular formula C19H20ClNS It is known for its unique structure, which includes a benzenecarbothioamide core substituted with a chlorine atom and a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- typically involves the reaction of 4-chlorobenzenecarbothioamide with 4-cyclohexylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: Its unique structure allows it to interact with specific biological targets .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases .
Industry: In the industrial sector, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a catalytic agent and as an additive in petrochemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application .
Comparison with Similar Compounds
4-Chlorothiobenzamide: Similar in structure but lacks the cyclohexylphenyl group.
4-Chlorobenzothioamide: Another related compound with a similar core structure.
Uniqueness: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
147701-88-0 |
|---|---|
Molecular Formula |
C19H20ClNS |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
4-chloro-N-(4-cyclohexylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H20ClNS/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,21,22) |
InChI Key |
TYXJPTSULKZPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




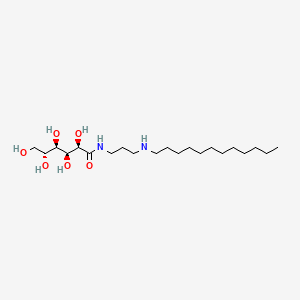

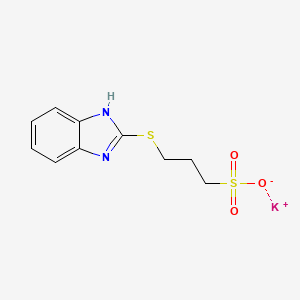

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
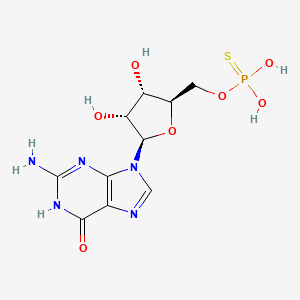
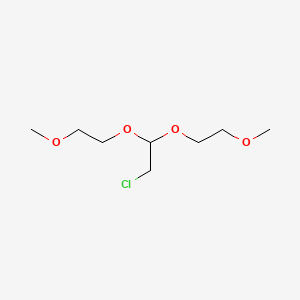

![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
